An In-Depth Technical Guide to Cbz-N-PEG15-amine: Structure, Properties, and Applications in Drug Development
An In-Depth Technical Guide to Cbz-N-PEG15-amine: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Cbz-N-PEG15-amine is a discrete polyethylene (B3416737) glycol (dPEG®) linker widely utilized in the fields of bioconjugation, pharmaceutical research, and drug delivery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, with a focus on its role as a versatile building block in the synthesis of complex biomolecules.
Core Structure and Chemical Identity
Cbz-N-PEG15-amine, also known as N-CBZ-amido-PEG15-amine, is a heterobifunctional linker molecule. Its structure is characterized by a monodisperse chain of 15 ethylene (B1197577) glycol units, flanked by a carboxybenzyl (Cbz or Z) protected amine at one terminus and a free primary amine at the other. This configuration allows for sequential and controlled conjugation to other molecules.
The Cbz group serves as a stable protecting group for the amine, preventing unwanted side reactions during synthesis. It can be selectively removed under specific conditions, typically through hydrogenolysis or strong acidic conditions, to reveal the reactive amine.[1][2] The terminal primary amine is readily available for conjugation with various functional groups, such as carboxylic acids and their activated esters (e.g., NHS esters).[1]
Physicochemical Properties
The properties of Cbz-N-PEG15-amine make it a valuable tool in drug development, particularly for improving the solubility and pharmacokinetic profile of conjugated molecules.
| Property | Value | Reference |
| Molecular Formula | C40H74N2O17 | [1][3] |
| Molecular Weight | 855.03 g/mol | [4] |
| Appearance | White Solid | [3] |
| Purity | ≥95% - 98% | [1][4] |
| Solubility | Water, DMSO, DMAC, Methylene Chloride | [5][6] |
| Storage | -20°C | [1] |
Key Applications in Research and Drug Development
Cbz-N-PEG15-amine is a critical component in the construction of various bioconjugates due to the hydrophilic nature of the PEG chain and the versatile reactivity of its terminal groups.
-
Antibody-Drug Conjugates (ADCs): The PEG linker in Cbz-N-PEG15-amine can be used to attach a cytotoxic payload to an antibody. The PEG spacer enhances the solubility of the ADC and can influence its pharmacokinetic properties.
-
PROTACs: It is employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.[7]
-
Peptide Synthesis and Modification: The Cbz-protected amine allows for its incorporation into peptide synthesis workflows.[2] The PEG chain can be used to improve the solubility and stability of the resulting peptides.
-
Bioconjugation: The terminal amine can be conjugated to various biomolecules, including proteins, peptides, and oligonucleotides, to impart the benefits of PEGylation, such as increased half-life and reduced immunogenicity.[3]
Chemical Reactivity and Experimental Considerations
The utility of Cbz-N-PEG15-amine stems from the orthogonal reactivity of its two termini. The following diagram illustrates the general reaction scheme for the deprotection of the Cbz group and the subsequent conjugation of the primary amine.
Caption: General reaction scheme for Cbz deprotection and amine conjugation.
Experimental Protocol: General Procedure for Amine Coupling
The following is a generalized protocol for the conjugation of Cbz-N-PEG15-amine to a carboxylic acid-containing molecule after Cbz deprotection. This should be optimized for specific applications.
Materials:
-
Cbz-N-PEG15-amine
-
Palladium on carbon (10%) (for deprotection)
-
Hydrogen source (e.g., hydrogen balloon)
-
Anhydrous solvent (e.g., Methanol, DMF)
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous reaction solvent (e.g., DMF, DMSO)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC, column chromatography)
Deprotection of Cbz Group:
-
Dissolve Cbz-N-PEG15-amine in an appropriate anhydrous solvent (e.g., methanol).
-
Add 10% Palladium on carbon to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction at room temperature for 4-16 hours, monitoring the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, filter the reaction mixture through celite to remove the palladium catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected H2N-PEG15-NH2.
Amine Coupling (Conjugation):
-
Dissolve the carboxylic acid-containing molecule in an anhydrous solvent.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected H2N-PEG15-NH2 (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring for product formation.
-
Upon completion, quench the reaction if necessary and purify the conjugate using an appropriate chromatographic technique.
Logical Relationship of Cbz-N-PEG15-amine in Bioconjugate Synthesis
The following diagram illustrates the logical workflow for utilizing Cbz-N-PEG15-amine in the synthesis of a bioconjugate.
Caption: Workflow for bioconjugate synthesis using Cbz-N-PEG15-amine.
References
- 1. Cbz-N-amido-PEG15-amine | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. purepeg.com [purepeg.com]
- 4. Cbz-N-amido-PEG-amine | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. CBZ-N-amido-PEG3-amine, 220156-99-0 | BroadPharm [broadpharm.com]
- 7. Cbz-N-PEG15-amine - CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]
